molecular formula C12H25ClN2O2 B2646963 Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride CAS No. 2550997-62-9

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride

Cat. No. B2646963
CAS RN: 2550997-62-9
M. Wt: 264.79
InChI Key: RTADGAJYHZFXRE-UXQCFNEQSA-N
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Description

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate hydrochloride is a chemical compound with the CAS Number: 2550997-62-9 . It has a molecular weight of 264.8 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2.ClH/c1-9-6-7-13-8-10 (9)14 (5)11 (15)16-12 (2,3)4;/h9-10,13H,6-8H2,1-5H3;1H/t9-,10+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 264.8 .

Mechanism of Action

The mechanism of action of Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a vital role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using different methods. It is also relatively stable and can be stored for extended periods. However, one of the limitations is that it is a potent acetylcholinesterase inhibitor and can be toxic at high concentrations. Therefore, it requires careful handling and should be used with caution.

Future Directions

There are several future directions for the study of Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride. One of the future directions is to investigate its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another future direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its potential use as a drug for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of this compound, including investigating its potential use as a drug for the treatment of neurodegenerative diseases and studying its mechanism of action in more detail.

Synthesis Methods

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride can be synthesized using various methods. One of the commonly used methods is the reaction of tert-butyl N-methylcarbamate with (3R,4R)-4-methylpiperidine in the presence of a suitable acid catalyst. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Scientific Research Applications

Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride has been extensively studied for its potential applications in various fields. It has been used as a reagent in the synthesis of various organic compounds. It has also been studied for its potential use as a drug for the treatment of various diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4;/h9-10,13H,6-8H2,1-5H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTADGAJYHZFXRE-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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